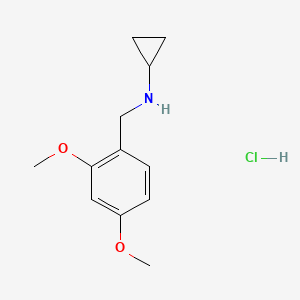
N-(2,3-dichlorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide, commonly known as DCPAA, is a chemical compound that has gained significant attention in scientific research. It is a synthetic organic compound that belongs to the family of amides. DCPAA has shown potential in various research applications, including its use as an insecticide, herbicide, and fungicide.
Wirkmechanismus
The mechanism of action of DCPAA involves the inhibition of acetylcholinesterase (AChE), an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. DCPAA binds to the active site of AChE, preventing the breakdown of acetylcholine and leading to an accumulation of the neurotransmitter in the synaptic cleft. This accumulation results in overstimulation of the nervous system, leading to paralysis and death in pests and pathogens.
Biochemical and Physiological Effects:
DCPAA has been shown to have potent activity against pests and pathogens, leading to its use as an insecticide, herbicide, and fungicide. However, DCPAA can also have adverse effects on non-target organisms, such as humans and wildlife. The accumulation of acetylcholine in the nervous system can lead to overstimulation, resulting in symptoms such as muscle weakness, tremors, and convulsions. Additionally, DCPAA has been shown to have potential carcinogenic effects, leading to concerns about its safety.
Vorteile Und Einschränkungen Für Laborexperimente
DCPAA has several advantages for use in lab experiments. It is a highly potent compound, making it useful for studying the mechanism of action of AChE inhibitors. Additionally, DCPAA is readily available and relatively inexpensive, making it accessible for a wide range of research applications. However, DCPAA also has several limitations. Its potential toxicity and carcinogenic effects make it difficult to work with, requiring strict safety precautions. Additionally, the use of DCPAA in lab experiments may not accurately reflect its effects in real-world environments.
Zukünftige Richtungen
DCPAA has shown significant potential in various scientific research applications, and there are several future directions for its study. One area of research is the development of safer and more effective AChE inhibitors for use as insecticides, herbicides, and fungicides. Additionally, DCPAA has shown potential as a therapeutic agent in the treatment of neurodegenerative disorders, and further research is needed to explore this potential. Finally, the synthesis of other organic compounds using DCPAA as a starting material is an area of research that has yet to be fully explored.
Wissenschaftliche Forschungsanwendungen
DCPAA has shown potential in various scientific research applications. It has been extensively studied as an insecticide, herbicide, and fungicide due to its potent activity against pests and pathogens. DCPAA has also been studied for its potential as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Additionally, DCPAA has been used in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-10-7-11(2)12(3)15(8-10)22-9-16(21)20-14-6-4-5-13(18)17(14)19/h4-8H,9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBQVTYONIZLGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B4756217.png)
![dimethyl 2-[({[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]terephthalate](/img/structure/B4756221.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4756244.png)
![N'-(3-chlorophenyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B4756253.png)

![N-ethyl-N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4756266.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4756272.png)
![ethyl {2,6-dichloro-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4756273.png)

![3-({[4-(3,4-dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4756290.png)
![N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide](/img/structure/B4756297.png)
![2-{[4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4756320.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4756327.png)
